

# In-Depth Technical Guide: $^{13}\text{C}$ NMR Data for 2-(4-Methylphenoxy)benzaldehyde

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## Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

Cat. No.: B101624

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This technical guide provides a comprehensive overview of the expected  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for **2-(4-Methylphenoxy)benzaldehyde**. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted dataset based on established chemical shift principles for analogous structures. Furthermore, a detailed, generalized experimental protocol for the acquisition of  $^{13}\text{C}$  NMR data for aromatic aldehydes and ethers is provided, alongside a logical workflow for spectral analysis.

## Predicted $^{13}\text{C}$ NMR Data

The following table summarizes the predicted  $^{13}\text{C}$  NMR chemical shifts for **2-(4-Methylphenoxy)benzaldehyde**. These predictions are derived from typical chemical shift ranges for carbons in similar electronic environments. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Carbon Atom	Predicted Chemical Shift (ppm)	Description
C=O	190 - 195	Aldehyde Carbonyl
C2	155 - 160	Aromatic Carbon (bearing the phenoxy group)
C1'	150 - 155	Aromatic Carbon (of the p-cresol unit, bearing the ether oxygen)
C4'	135 - 140	Aromatic Carbon (of the p-cresol unit, bearing the methyl group)
C6	133 - 138	Aromatic Carbon (ortho to the aldehyde)
C4	128 - 133	Aromatic Carbon (para to the phenoxy group)
C2'/C6'	128 - 133	Aromatic Carbons (ortho to the methyl group in the p-cresol unit)
C1	125 - 130	Aromatic Carbon (ipso to the aldehyde group)
C3/C5	120 - 125	Aromatic Carbons (meta to the aldehyde and phenoxy groups)
C3'/C5'	115 - 120	Aromatic Carbons (meta to the methyl group in the p-cresol unit)
CH3	20 - 25	Methyl Carbon

Disclaimer: These are computationally predicted values and may differ from experimental results.

# Experimental Protocol for $^{13}\text{C}$ NMR Spectroscopy

This section outlines a general yet detailed procedure for acquiring a high-quality  $^{13}\text{C}$  NMR spectrum of an aromatic compound such as **2-(4-Methylphenoxy)benzaldehyde**.

## 1. Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity (>95%) to minimize the presence of interfering signals from impurities.
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. For **2-(4-Methylphenoxy)benzaldehyde**, Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d6 (DMSO-d<sub>6</sub>) are suitable choices.
- **Concentration:** A concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically adequate for a standard  $^{13}\text{C}$  NMR experiment.
- **Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

## 2. NMR Spectrometer Setup:

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
- **Probe:** A broadband or dual-channel probe tuned to the  $^{13}\text{C}$  frequency is required.
- **Temperature:** The experiment is typically run at room temperature (e.g., 298 K).

## 3. Data Acquisition Parameters:

- **Experiment Type:** A standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
- **Pulse Width:** Calibrate the 90° pulse width for  $^{13}\text{C}$ .
- **Spectral Width:** Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.

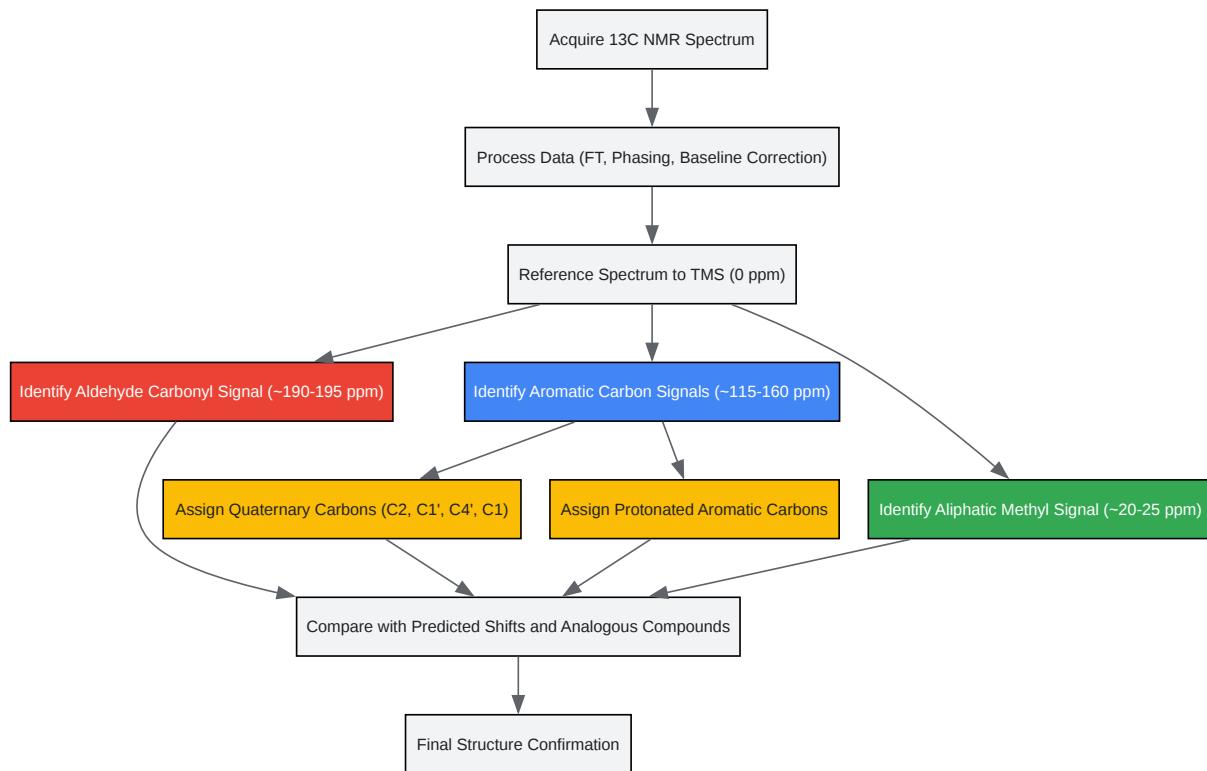
- Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although less critical for qualitative analysis.
- Number of Scans (ns): Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required compared to  $^1\text{H}$  NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

#### 4. Data Processing:

- Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

## Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the  $^{13}\text{C}$  NMR spectrum of **2-(4-Methylphenoxy)benzaldehyde**.



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Caption: Logical workflow for 13C NMR spectral analysis.

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